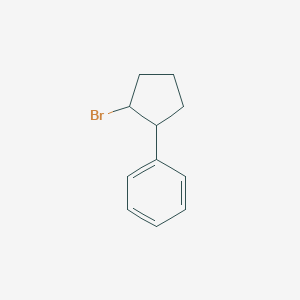
(2-Bromocyclopentyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromocyclopentyl)benzene is an organic compound with the molecular formula C11H13Br It consists of a benzene ring substituted with a bromocyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromocyclopentyl)benzene typically involves the bromination of cyclopentylbenzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride (CCl4).
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromocyclopentyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: The cyclopentyl ring can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted cyclopentylbenzenes can be formed.
Oxidation Products: Hydroxylated or carbonylated derivatives of cyclopentylbenzene.
Aplicaciones Científicas De Investigación
(2-Bromocyclopentyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromocyclopentyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the cyclopentyl ring undergoes transformation to introduce new functional groups, altering the compound’s reactivity and properties.
Comparación Con Compuestos Similares
Cyclopentylbenzene: Lacks the bromine substituent, making it less reactive in substitution reactions.
Bromobenzene: Contains a bromine atom on the benzene ring but lacks the cyclopentyl group, leading to different reactivity and applications.
Cyclohexylbenzene: Similar structure but with a six-membered ring, affecting its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H13Br |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
(2-bromocyclopentyl)benzene |
InChI |
InChI=1S/C11H13Br/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |
Clave InChI |
ZUCHHURVYIONHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)Br)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)

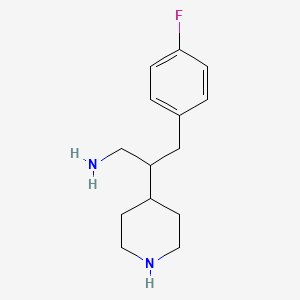
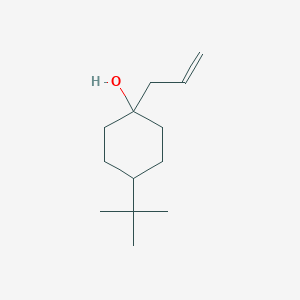

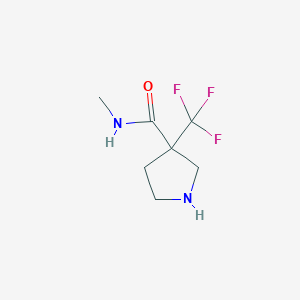
![1,4-Dioxaspiro[5.5]undecan-9-amine](/img/structure/B13183521.png)


![6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
![4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
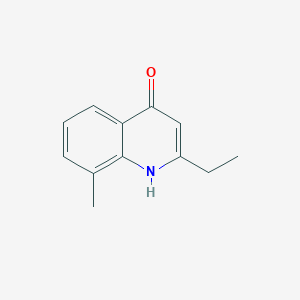
![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)

